molecular formula C12H11N3O B11889370 2-(4-Ethoxyquinazolin-2-yl)acetonitrile

2-(4-Ethoxyquinazolin-2-yl)acetonitrile

Cat. No.: B11889370
M. Wt: 213.23 g/mol
InChI Key: XYJYKRGMCGUPFF-UHFFFAOYSA-N
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Description

2-(4-Ethoxyquinazolin-2-yl)acetonitrile is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by an ethoxy group at the 4-position and an acetonitrile group at the 2-position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyquinazolin-2-yl)acetonitrile typically involves the reaction of 4-ethoxyquinazoline with acetonitrile under specific conditions. One common method involves the use of a base such as cesium fluoride to facilitate the reaction. The reaction is carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyquinazolin-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-2-carboxylic acid derivatives, while reduction can produce 2-(4-ethoxyquinazolin-2-yl)ethylamine .

Scientific Research Applications

2-(4-Ethoxyquinazolin-2-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyquinazolin-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyquinazolin-2-yl)acetonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(4-Chloroquinazolin-2-yl)acetonitrile: Contains a chloro group at the 4-position.

    2-(4-Methylquinazolin-2-yl)acetonitrile: Features a methyl group at the 4-position.

Uniqueness

2-(4-Ethoxyquinazolin-2-yl)acetonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may affect its interaction with biological targets compared to other similar compounds .

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2-(4-ethoxyquinazolin-2-yl)acetonitrile

InChI

InChI=1S/C12H11N3O/c1-2-16-12-9-5-3-4-6-10(9)14-11(15-12)7-8-13/h3-6H,2,7H2,1H3

InChI Key

XYJYKRGMCGUPFF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=CC=CC=C21)CC#N

Origin of Product

United States

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